molecular formula C6H12ClNO B13517799 3-(Aminomethyl)cyclopentan-1-one hydrochloride

3-(Aminomethyl)cyclopentan-1-one hydrochloride

Cat. No.: B13517799
M. Wt: 149.62 g/mol
InChI Key: GUMVRMDNKWMYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)cyclopentan-1-one hydrochloride is a functionalized cyclopentane derivative that serves as a valuable scaffold and intermediate in synthetic organic chemistry and medicinal chemistry research. Its structure incorporates both a ketone and a primary amine group, making it a versatile precursor for the construction of more complex molecules. Researchers can utilize this compound in the synthesis of diverse compound libraries, particularly in the development of pharmacologically active agents where the cyclopentane ring system is a key structural feature. The presence of two different reactive handles allows for selective chemical modifications, enabling its use in multi-step synthetic routes. It is commonly employed in the exploration of new chemical space for drug discovery programs and as a key intermediate in the preparation of other aminomethyl cycloalkanols. This product is intended for research applications only.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-(aminomethyl)cyclopentan-1-one;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-4-5-1-2-6(8)3-5;/h5H,1-4,7H2;1H

InChI Key

GUMVRMDNKWMYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CN.Cl

Origin of Product

United States

Foundational & Exploratory

3-(Aminomethyl)cyclopentan-1-one hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(Aminomethyl)cyclopentan-1-one hydrochloride

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Aminomethyl)cyclopentan-1-one hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative safety sources. The primary objective is to foster a proactive safety culture by explaining the causality behind safety measures, ensuring that laboratory personnel can work with this compound with an informed understanding of its potential hazards and the requisite mitigation strategies. The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious and diligent approach to its handling.[1][2]

Compound Identification and Physicochemical Properties

Proper identification is the foundational step in chemical safety. 3-(Aminomethyl)cyclopentan-1-one hydrochloride is a laboratory chemical whose precise physical and chemical properties are not fully documented in publicly available literature.[1][2] The following table summarizes the available information.

PropertyValueSource
IUPAC Name 3-(aminomethyl)cyclopentan-1-one;hydrochloridePubChem
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol Calculated
CAS Number 2639455-22-2[3]
Synonyms 3-(aminomethyl)cyclopentanone hydrochloride[3]
Physical Form Solid / PowderN/A
Solubility No data availableN/A
Melting Point No data availableN/A

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), this compound is classified as hazardous. Understanding these classifications is critical for appreciating the intrinsic risks and implementing appropriate safety controls.

GHS Pictograms:



Signal Word: Warning [1]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P264: Wash hands and any exposed skin thoroughly after handling.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Risk Assessment and Safe Handling Workflow

A systematic approach to handling is essential. The following workflow diagram outlines the critical decision points and actions a researcher must take before, during, and after working with 3-(Aminomethyl)cyclopentan-1-one hydrochloride. This process is designed to be a self-validating system, ensuring all safety aspects are considered.

G cluster_prep Phase 1: Pre-Experiment Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Cleanup A Review SDS & Technical Guide B Identify Hazards (H302, H315, H319, H335) A->B C Verify Engineering Controls (Fume Hood, Ventilation) B->C D Select & Inspect PPE (Gloves, Goggles, Lab Coat) C->D E Prepare Work Area (Clear clutter, locate spill kit) D->E F Don Appropriate PPE E->F Proceed to Handling G Weigh/Handle Compound Inside Fume Hood F->G H Keep Container Tightly Closed When Not in Use G->H I Monitor for Spills or Exposure H->I J Decontaminate Work Surface I->J Experiment Complete K Dispose of Waste in Designated Hazardous Waste Container J->K L Remove PPE Correctly (Gloves last) K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of 3-(Aminomethyl)cyclopentan-1-one hydrochloride.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers against chemical exposure. The selection of appropriate measures is directly dictated by the compound's hazard profile.

  • Engineering Controls :

    • Ventilation: All handling of solid material or solutions should be performed in a well-ventilated area.[6] A certified chemical fume hood is required to mitigate the risk of respiratory tract irritation (H335) from dust or aerosols.[6]

    • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6] The H319 classification (Causes serious eye irritation) necessitates robust protection against splashes or airborne particles.[1]

    • Skin Protection:

      • Gloves: Use compatible, chemical-resistant gloves that have been inspected for integrity before use.[6] Nitrile gloves are a common choice for general laboratory use, but compatibility should be verified with the glove manufacturer. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contact.[6]

      • Lab Coat: A standard laboratory coat must be worn and buttoned to protect against skin contact.

    • Respiratory Protection: If engineering controls are insufficient or during a large spill, a government-approved respirator (e.g., NIOSH-approved) is necessary.[6]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before beginning work.

  • General Advice: In all cases of exposure, move the affected person out of the dangerous area, consult a physician, and provide them with a copy of the Safety Data Sheet (SDS).[1][6]

  • Step-by-Step First Aid Protocols:

    • Inhalation (May cause respiratory irritation):

      • Move the person to fresh air immediately.[1][6]

      • If breathing is difficult or has stopped, provide artificial respiration or oxygen.[6]

      • Seek immediate medical attention.[6]

    • Skin Contact (Causes skin irritation):

      • Immediately remove all contaminated clothing.

      • Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[1][6]

      • If skin irritation occurs or persists, seek medical advice.[6]

    • Eye Contact (Causes serious eye irritation):

      • Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure adequate flushing.[1][2][6]

      • Remove contact lenses if present and easy to do so. Continue rinsing.[1][6]

      • Seek immediate medical attention from an ophthalmologist.[6]

    • Ingestion (Harmful if swallowed):

      • Do NOT induce vomiting.

      • If the person is conscious, rinse their mouth thoroughly with water.[1][2]

      • Never give anything by mouth to an unconscious person.[1][2]

      • Seek immediate medical attention.[1]

Stability, Storage, and Incompatibilities

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7]

  • Conditions for Safe Storage:

    • Keep containers tightly closed and stored upright to prevent leakage.[6]

    • Store in a dry, cool, and well-ventilated place.[6]

    • Avoid overheating.[6]

  • Incompatible Materials: While specific data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Spill Management and Disposal

  • Accidental Release Measures:

    • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear the full PPE described in Section 4, including respiratory protection.[2] Avoid breathing dust and prevent contact with skin and eyes.[2]

    • Environmental Precautions: Prevent the material from entering drains or waterways.[2][6]

    • Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[4] Place the collected material into a suitable, labeled, and closed container for disposal.[2][4]

  • Disposal Considerations:

    • Disposal of this chemical and its container must be done in accordance with all local, state, and federal regulations.

    • The material should be disposed of at an approved hazardous waste disposal plant.[8][9] Do not dispose of it via standard trash or sewer systems.

References

  • 3-(Aminomethyl)cyclopentan-1-one hydrochloride . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet for (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride . Angene Chemical. [Link]

  • 3-(Aminomethyl)cyclopentan-1-one . PubChem, National Institutes of Health. [Link]

  • 3-(aminomethyl)cyclopentan-1-one hydrochloride . PubChemLite. [Link]

  • 3-(Aminomethyl)cyclopentan-1-ol . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet for (S)-1-Cyclopropylethan-1-amine hydrochloride . Angene Chemical. [Link]

  • 3-(aminomethyl)cyclopentan-1-ol Classification & Labelling . ECHA CHEM. [Link]

  • Safety Data Sheet for 1-(Aminomethyl)cyclopentanol hydrochloride . Angene Chemical. [Link]

Sources

Solubility Profile & Technical Guide: 3-(Aminomethyl)cyclopentan-1-one Hydrochloride

[1]

Executive Summary

Compound: 3-(Aminomethyl)cyclopentan-1-one hydrochloride CAS (Free Base): 1803571-91-6 (Salt forms often vary by supplier; typically C6H11NO[1]·HCl) Class: Functionalized Cycloaliphatic Amine Salt

This guide provides a technical analysis of the solubility landscape for 3-(Aminomethyl)cyclopentan-1-one hydrochloride . As a bifunctional building block containing a ketone and a primary ammonium salt, its solubility is governed by the competition between the high lattice energy of the ionic crystal and the solvation capability of the medium.[2]

Key Solubility Takeaway: This compound exhibits an ionic solubility profile . It is highly soluble in high-dielectric protic solvents (Water, Methanol), moderately soluble in polar aprotic solvents (DMSO), and effectively insoluble in non-polar organics (Hexanes, Toluene).[2]

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility behavior is dictated by two dominant functional groups:[2]

  • Primary Ammonium Chloride (–CH₂NH₃⁺Cl⁻): This moiety dominates the physicochemical properties, conferring high polarity and requiring solvents capable of disrupting strong ionic lattice forces via ion-dipole interactions.

  • Cyclopentanone Ring: The lipophilic cyclic core provides limited hydrophobic character, but it is insufficient to overcome the salt's polarity in non-polar media.

Predicted Solubility Matrix

Data synthesized from standard behavior of amino-ketone hydrochloride salts and analogous building blocks.

Solvent ClassRepresentative SolventSolubility RatingInteraction MechanismApplication
Polar Protic Water High (>100 mg/mL) Strong ion-dipole hydration; H-bonding.Stock solutions; Aqueous workups.
Polar Protic Methanol High (>50 mg/mL) Solvation of cation/anion; H-bond donation.Reaction solvent; Recrystallization.[3]
Polar Protic Ethanol Moderate Reduced dielectric constant vs. MeOH.Recrystallization (often with antisolvent).[4]
Polar Aprotic DMSO High High dielectric constant; cation solvation.NMR analysis; Screening assays.
Polar Aprotic DMF/DMAc Moderate-High Good solvation of salts.Peptide coupling; SNAr reactions.
Polar Aprotic Acetonitrile Low Poor anion solvation.Antisolvent; HPLC mobile phase.
Esters/Ethers Ethyl Acetate / THF Very Low / Insoluble Insufficient polarity to break ionic lattice.Antisolvent for precipitation.
Non-Polar Hexane / Toluene Insoluble No interaction with ionic species.Washing impurities.[5][6]

Part 2: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility data for your specific batch.

Objective: Determine saturation solubility (

Materials:

  • Analytical Balance (±0.01 mg)

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)[2]

  • Thermomixer or Shaker[2]

Workflow:

  • Saturation: Add excess solid compound (approx. 50 mg) to 0.5 mL of solvent in a 1.5 mL Eppendorf tube.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid and repeat.[2]

  • Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant.[3]

  • Quantification:

    • Weigh an empty, dry HPLC vial (

      
      ).[2]
      
    • Pipette exactly 200 µL of filtrate into the vial.

    • Weigh vial + solution (

      
      ).
      
    • Evaporate solvent (Genevac or N₂ stream at 40°C) until constant weight.

    • Weigh vial + residue (

      
      ).
      

Calculation:

Protocol: Purification via Antisolvent Recrystallization

Since the compound is an HCl salt, standard silica chromatography is often difficult due to streaking.[2] Recrystallization is the preferred purification method.[2]

System: Methanol (Solvent) / Diethyl Ether or Ethyl Acetate (Antisolvent).

  • Dissolution: Dissolve crude 3-(Aminomethyl)cyclopentan-1-one HCl in the minimum amount of warm Methanol (40°C).

  • Filtration: Filter while warm to remove insoluble mechanical impurities.

  • Precipitation:

    • Allow the solution to cool to Room Temperature (RT).

    • Slowly add Diethyl Ether dropwise with stirring until a persistent cloudiness appears.

    • Alternative: Vapor diffusion method (place open vial of MeOH solution inside a larger jar containing Ether).

  • Crystallization: Store at 4°C overnight.

  • Isolation: Filter the white precipitate, wash with cold Ether, and dry under vacuum.[2]

Part 3: Critical Stability & Handling Logic

The "Free Base" Trap

Warning: Do not neutralize this salt to the free base in concentrated solution unless immediately reacting it.

  • Mechanism: The free amine group is nucleophilic. The ketone group is electrophilic.

  • Risk: Intermolecular Schiff base formation (polymerization) or intramolecular cyclization (if sterically allowed, though less likely for 1,3-systems compared to 1,4 or 1,5).[2]

  • Handling Rule: Keep as HCl salt. If free base is needed (e.g., for reductive amination), generate it in situ using a tertiary base (DIPEA/TEA) in the reaction vessel.[2]

Visualization: Solubility & Workflow Logic[1]

SolubilityLogicStart3-(Aminomethyl)cyclopentan-1-one HClSolventCheckSelect Solvent ClassStart->SolventCheckWaterWater/BufferSolventCheck->WaterHigh Solubility(Ion-Dipole)MeOHMethanol/EthanolSolventCheck->MeOHGood Solubility(H-Bonding)DMSODMSO/DMFSolventCheck->DMSOHigh Solubility(High Dielectric)NonPolarEther/Hexane/EtOAcSolventCheck->NonPolarInsoluble(Lattice Energy Dominates)App_AqApplication:Aqueous WorkupStock SolutionWater->App_AqApp_RxnApplication:Reaction Medium(Reductive Amination)MeOH->App_RxnApp_PurApplication:Antisolvent forRecrystallizationMeOH->App_PurSolvent PhaseDMSO->App_RxnNonPolar->App_Pur

Caption: Decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Part 4: Applications in Synthesis

Reductive Amination

This is the primary utility of this building block.

  • Solvent: Methanol or DCE (Dichloroethane).

  • Note on DCE: While the HCl salt is insoluble in DCE, the reaction often proceeds as the salt slowly dissolves or if a base (TEA) is added to liberate the amine in situ.[2]

  • Protocol Tip: Use Methanol if possible. The salt dissolves completely, ensuring stoichiometric availability of the amine for imine formation before the reducing agent (NaBH₃CN or STAB) is activated.

Peptide Coupling / Amide Bond Formation
  • Solvent: DMF or NMP.

  • Conditions: Requires a base (DIPEA) to deprotonate the ammonium salt.

  • Observation: Upon adding DIPEA to the suspension of the HCl salt in DMF, the mixture usually clears as the free base (and DIPEA-HCl salt) are more soluble or the reaction consumes the amine.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155970484, 3-(Aminomethyl)cyclopentan-1-one hydrochloride. Retrieved from [Link]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for salt selection and solubility principles).

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[2] [Link]

  • Sigma-Aldrich. (n.d.). Fundamental Solubility Behavior of Amine Hydrochloride Salts. (General chemical principle grounding).

Methodological & Application

3-(Aminomethyl)cyclopentan-1-one hydrochloride as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The shift in medicinal chemistry from flat, aromatic structures to three-dimensional (3D) scaffolds has revitalized interest in substituted cycloalkanones. 3-(Aminomethyl)cyclopentan-1-one hydrochloride (CAS: 1803571-91-6) represents a high-value building block offering a unique combination of an electrophilic ketone and a nucleophilic primary amine (masked as a stable salt).[1] This bifunctionality allows for the rapid construction of spirocyclic hydantoins, fused pyrazoles, and bridged bicyclic amines.[1] This guide provides optimized protocols for handling this hygroscopic salt and leveraging its reactivity to access diverse heterocyclic libraries.

Introduction: The Fsp³ Advantage

Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and target selectivity while reducing toxicity.[1] Unlike planar benzenoid intermediates, 3-(aminomethyl)cyclopentan-1-one introduces a defined vector (the aminomethyl arm) on a flexible 5-membered ring.[1]

Key Structural Features:

  • C1 Ketone: Gateway for spiro-annulation (Bucherer-Bergs, Strecker) or reductive amination.[1]

  • C3 Aminomethyl Group: A "warhead" attachment point or a partner for intramolecular cyclization.[1]

  • Stereochemistry: The commercially available material is often racemic, but the cis/trans relationship relative to the ketone dictates the 3D projection of the final pharmacophore.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-(Aminomethyl)cyclopentan-1-one hydrochloride
Molecular Formula C₆H₁₁NO[1][2] · HCl
Molecular Weight 149.62 g/mol
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
Stability Stable as HCl salt.[1] Critical: Free base is prone to transannular self-condensation (imine formation).[1]

Handling Protocol:

  • Storage: Store at -20°C under argon. The HCl salt is hygroscopic; allow the vial to warm to room temperature before opening to prevent water condensation.

  • Free-Basing: Do not generate the free base in the absence of a reacting partner.[1] If the amine must be free for a reaction, add the base (e.g., Et₃N) in situ in the presence of the electrophile (e.g., Boc₂O, acid chloride).[1]

Scaffold Divergence Strategy

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ScaffoldDivergence Start 3-(Aminomethyl) cyclopentan-1-one HCl Path1 Bucherer-Bergs Reaction Start->Path1 + KCN, (NH4)2CO3 Path2 Hydrazine Condensation Start->Path2 + R-NH-NH2 Path3 Reductive Amination Start->Path3 + R-NH2, NaBH(OAc)3 Prod1 Spiro-hydantoins (Rigid Core) Path1->Prod1 Prod2 Tetrahydroindazoles (Fused System) Path2->Prod2 Prod3 1,3-Diamino Cyclopentanes Path3->Prod3

Figure 1: Divergent synthesis pathways transforming the amino-ketone core into distinct pharmacophores.[1]

Application I: Synthesis of Spiro-Hydantoins

Rationale: Spiro-hydantoins are privileged scaffolds in anticonvulsant and antitumor research.[1] The Bucherer-Bergs reaction converts the ketone into a spiro-hydantoin while maintaining the aminomethyl tether for further derivatization.[1]

Mechanism: The reaction proceeds via the formation of a cyanohydrin, followed by amine attack and rearrangement.[1]

BuchererMechanism Step1 Ketone Substrate Step2 Cyanohydrin Intermediate Step1->Step2 + KCN Step3 Amino-Nitrile Step2->Step3 + (NH4)2CO3 Step4 Spiro-Hydantoin Product Step3->Step4 Cyclization & Hydrolysis

Figure 2: Simplified mechanistic flow of the Bucherer-Bergs reaction.

Detailed Protocol:

  • Reagents:

    • 3-(Aminomethyl)cyclopentan-1-one HCl (1.0 eq, 150 mg)[1]

    • Potassium Cyanide (KCN) (1.5 eq) [Caution: Toxic]

    • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)

    • Solvent: Ethanol/Water (1:1 v/v, 4 mL)

  • Procedure:

    • Dissolve the ketone HCl salt in the EtOH/Water mixture.

    • Add (NH₄)₂CO₃ followed by KCN carefully.

    • Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 16 hours .

    • Observation: The mixture will turn from clear to a suspension as the hydantoin precipitates.

  • Work-up:

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~5 (in a fume hood to manage potential HCN evolution).

    • Concentrate to remove ethanol.[1]

    • The product often precipitates; filter and wash with cold water. If soluble, extract with Ethyl Acetate (3x).

  • Yield Expectation: 65-80%.

  • Notes: The aminomethyl group remains as the free amine (or salt) after workup, ready for amide coupling.[1]

Application II: Fused Pyrazoles (Tetrahydroindazoles)

Rationale: Fusing a pyrazole ring to the cyclopentane creates a tetrahydroindazole core, a scaffold found in cannabinoid receptor ligands and kinase inhibitors.

Protocol:

  • Reagents:

    • 3-(Aminomethyl)cyclopentan-1-one HCl (1.0 eq)[1]

    • Hydrazine hydrate (1.2 eq) or Phenylhydrazine (1.1 eq)

    • Base: Sodium Acetate (1.1 eq) (to buffer the HCl)

    • Solvent: Ethanol (absolute)

  • Procedure:

    • Dissolve the ketone HCl and Sodium Acetate in Ethanol. Stir for 10 min.

    • Add the hydrazine dropwise at 0°C.

    • Allow to warm to room temperature, then reflux for 3 hours.

    • Mechanism:[1][3][4] Condensation of hydrazine with the ketone followed by tautomerization/oxidation (if air is present) or isolation as the dihydro-pyrazole.[1]

  • Purification:

    • Evaporate solvent.[1]

    • The resulting crude often requires flash chromatography (DCM/MeOH/NH₃) to isolate the pure fused heterocycle.

Application III: In Situ Protection & Reductive Amination

Rationale: To use the ketone for reductive amination with an external amine, the internal aminomethyl group must be "silenced" (protected) to prevent interference or polymerization.

Protocol (One-Pot Protection/Reaction):

  • Step A: Boc-Protection

    • Suspend 3-(Aminomethyl)cyclopentan-1-one HCl (1.0 mmol) in DCM (5 mL).

    • Add Triethylamine (2.2 eq) and Boc-anhydride (1.1 eq).

    • Stir at RT for 2 hours. Verify protection by TLC (ninhydrin stain).

    • Note: Do not isolate; wash the organic layer with 1M HCl (cold), brine, dry over MgSO₄, and concentrate to obtain the N-Boc-amino-ketone .[1]

  • Step B: Reductive Amination

    • Dissolve the N-Boc intermediate in DCE (Dichloroethane).[1]

    • Add the external amine (e.g., Benzylamine, 1.1 eq).[1]

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 drop).

    • Stir at RT for 12 hours.

  • Result: A 1,3-diamino scaffold with orthogonal protection (one Boc-protected, one secondary/tertiary amine).

Quality Control & Analytical Data

MethodExpected Signal Features
¹H NMR (D₂O) δ 3.0-3.2 ppm: Doublet/Multiplet (2H) for -CH ₂-NH₂.δ 1.8-2.5 ppm: Multiplets (6H) for cyclopentane ring protons.Absence: No aldehyde proton (~9-10 ppm).[1]
LC-MS ESI+: [M+H]⁺ = 114.1 m/z (Free base mass).Note: In MeOH, may see hemi-acetal formation.[1]
IR ~1735 cm⁻¹: Strong C=O stretch (Cyclopentanone).~3400 cm⁻¹: Broad N-H stretch.

References

  • PubChem. (n.d.). 3-(Aminomethyl)cyclopentan-1-one hydrochloride.[1][2] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. (Contextual grounding for spirocycle utility).

  • Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones. American Chemical Society.[1][3] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopentanones. Retrieved from [Link]

  • Circle Pharma. (2023).[5] Development of Macrocycles inhibiting Cyclins. (Demonstrating the utility of complex cyclic scaffolds in oncology). Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 3-(Aminomethyl)cyclopentan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Characterizing 3-(Aminomethyl)cyclopentan-1-one Hydrochloride Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists, Analytical Chemists, QC Managers

Abstract

3-(Aminomethyl)cyclopentan-1-one hydrochloride (CAS: 1803571-91-6 for free base analog) is a critical chiral building block in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and peptide mimetics. Its structural duality—possessing both a reactive ketone and a primary amine—presents unique stability and detection challenges. This guide outlines a robust analytical control strategy, moving beyond standard UV-based HPLC to employ Charged Aerosol Detection (CAD) for assay, pre-column derivatization for trace analysis, and chiral chromatography for enantiomeric purity.

Introduction & Compound Analysis

Physicochemical Profile
  • Chemical Structure: A cyclopentanone ring substituted at the 3-position with an aminomethyl group.[1]

  • Molecular Formula: C₆H₁₁NO[1] · HCl

  • Molecular Weight: 149.62 g/mol (Salt), 113.16 g/mol (Free Base)

  • Chirality: The C3 position is a stereocenter. The material may exist as a racemate or a single enantiomer (

    
     or 
    
    
    
    ).
The Analytical Challenge
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. The ketone carbonyl absorbs weakly at ~280 nm, and the amine is UV-transparent. Standard HPLC-UV is insufficient for trace impurity detection.
    
  • Stability (The "Self-Destruct" Mechanism): In its free base form, the primary amine can attack the ketone of a neighboring molecule, leading to intermolecular Schiff base formation and polymerization.

    • Implication: The compound must be maintained as the hydrochloride salt. Analytical samples should be prepared in acidic diluents to prevent in situ degradation during analysis.

  • Hygroscopicity: As a small amine hydrochloride, the salt is prone to absorbing atmospheric moisture, affecting weight-based assay calculations.

Analytical Strategy Workflow

The following workflow ensures complete characterization, prioritizing stability and detection sensitivity.

AnalyticalWorkflow Sample Raw Material (HCl Salt) ID Identification (NMR, IR, MS) Sample->ID Assay Purity & Assay (HPLC-CAD) Sample->Assay Chiral Enantiomeric Purity (Chiral HPLC-MS) Sample->Chiral Volatiles Residual Solvents (GC-FID) Sample->Volatiles Report CoA Generation ID->Report Assay->Report Chiral->Report Volatiles->Report

Figure 1: Integrated analytical workflow for 3-(Aminomethyl)cyclopentan-1-one HCl.

Protocol A: Purity & Assay by HPLC-CAD (Recommended)

Rationale: Charged Aerosol Detection (CAD) is a universal detector that responds to any non-volatile analyte, independent of optical properties. It is superior to UV for this compound.

Equipment & Reagents
  • System: HPLC/UHPLC with CAD (e.g., Thermo Vanquish or Waters Arc).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize the salt).

  • Mobile Phase B: Acetonitrile.

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5-10 µL
Detector CAD (Evaporation Temp: 35°C, Power Function: 1.0)
Run Time 20 minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
12.04060
12.1982
20.0982
Sample Preparation (Critical)
  • Diluent: 0.1% TFA in Water. Do not use pure water or basic buffers.

  • Concentration: 1.0 mg/mL.

  • Procedure: Weigh ~10 mg of sample into a 10 mL flask. Dissolve in Diluent. Sonicate for 1 min.

Protocol B: Trace Impurity Analysis via Derivatization (HPLC-FLD)

Rationale: To detect trace organic impurities (e.g., synthesis precursors) at <0.05% levels, sensitivity must be enhanced. Pre-column derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets the primary amine, creating a highly fluorescent derivative stable for UV/FLD detection.

Reaction Chemistry

The FMOC-Cl reacts with the primary amine functionality of the 3-(aminomethyl) group.

Derivatization Amine 3-(Aminomethyl) cyclopentan-1-one Complex Amine->Complex Reagent FMOC-Cl (Reagent) Reagent->Complex Product FMOC-Derivative (Fluorescent) Complex->Product Borate Buffer pH 9.0 Byproduct HCl Complex->Byproduct

Figure 2: Pre-column derivatization scheme using FMOC-Cl.

Protocol Steps
  • Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer, pH 9.0.

  • Derivatization:

    • Mix 100 µL Sample (1 mg/mL in water) + 100 µL Borate Buffer.

    • Add 100 µL FMOC-Cl solution.

    • Vortex and incubate at ambient temp for 2 minutes.

    • Quench: Add 20 µL Adamantanamine (ADAM) solution to scavenge excess FMOC-Cl (prevents reagent peak interference).

  • Analysis: Inject onto C18 HPLC with Fluorescence Detection (Ex: 265 nm, Em: 310 nm).

Protocol C: Chiral Purity (Enantiomeric Excess)

Rationale: Separation of the (R) and (S) enantiomers requires a polysaccharide-based chiral stationary phase. Mass Spectrometry (SIM mode) is preferred over UV due to the lack of chromophore.

Method Parameters
  • Column: Chiralpak IG or EnantioPak Y1 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic 80% Hexane / 20% Ethanol / 0.1% Diethylamine (DEA) / 0.1% TFA.

    • Note: The DEA/TFA blend acts as a buffer to sharpen the amine peak while preventing ketone interaction.

  • Flow Rate: 0.8 mL/min.

  • Detection: MS (ESI Positive, SIM mode for m/z 114 [M+H]+).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Spectroscopic Identification Criteria

Infrared Spectroscopy (FT-IR)

Prepare a KBr pellet or use ATR.

  • ~1740 cm⁻¹: Strong C=O stretch (Cyclopentanone ring strain shifts this higher than typical 1715 cm⁻¹).

  • ~2900-3000 cm⁻¹: N-H stretch (Broad, due to ammonium salt).

  • ~1400 cm⁻¹: C-N stretch.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: D₂O (Deuterium Oxide). Note: Amine protons will exchange and may not be visible.

  • Key Signals:

    • δ 3.0 - 3.2 ppm (2H, d): Methylene group attached to the amine (-CH₂-NH₂).

    • δ 2.1 - 2.5 ppm (Multiplets): Ring protons adjacent to the ketone.

    • δ 1.8 - 2.0 ppm (Multiplet): Methine proton at position 3.

References

  • PubChem. 3-(Aminomethyl)cyclopentan-1-one hydrochloride | C6H12ClNO. National Library of Medicine. Available at: [Link]

  • Shinde, V. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories, 2020. Available at: [Link]

Sources

Application Note: 3-(Aminomethyl)cyclopentan-1-one Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

3-(Aminomethyl)cyclopentan-1-one hydrochloride (CAS 116131-46-5 / Free Base CAS 1803571-91-6) is a versatile chiral scaffold in modern drug discovery. Its structural motif—a cyclopentane ring bearing both a ketone and an aminomethyl group—serves as a critical branching point for the synthesis of CCR2 antagonists (e.g., Cenicriviroc analogs), NK1 receptor antagonists , and intermediates for HIV integrase inhibitors (e.g., Bictegravir precursors via reduction).

Unlike simple cyclopentylamines, the presence of the ketone functionality allows for divergent synthesis:

  • Reductive Amination: Access to 1,3-diaminocyclopentane derivatives.

  • Stereoselective Reduction: Access to (1R,3S)-3-aminocyclopentanol, a "privileged structure" in antiviral development.

  • Alpha-Functionalization: Exploiting the enolizable position for further substitution.

This guide details two robust protocols for accessing this chiral building block and demonstrates its utility in a self-validating drug synthesis workflow.

Synthetic Routes to Chiral 3-(Aminomethyl)cyclopentan-1-one[1][2]

We present two distinct approaches: a Chemical Organocatalytic Route (Method A) for direct asymmetric construction, and a Biocatalytic Resolution Route (Method B) suitable for scale-up of the corresponding alcohol intermediate.

Method A: Organocatalytic Asymmetric Michael Addition (Direct Synthesis)

This method utilizes a bifunctional organocatalyst to desymmetrize the reaction between nitromethane and 2-cyclopenten-1-one. It is the most atom-economical route to the ketone target.

Mechanism: The reaction proceeds via a bifunctional activation mode. The thiourea moiety of the catalyst activates the enone (electrophile) through hydrogen bonding, while the amine moiety activates nitromethane (nucleophile) via general base catalysis or transition state organization.

MichaelAddition Start 2-Cyclopenten-1-one + Nitromethane Complex Catalyst-Substrate Complex (Bifunctional Activation) Start->Complex Chiral Thiourea Catalyst Intermediate 3-(Nitromethyl) cyclopentan-1-one (90-95% ee) Complex->Intermediate Michael Addition (C-C Bond Formation) Final 3-(Aminomethyl) cyclopentan-1-one HCl Intermediate->Final Pd/C, H2, HCl (Nitro Reduction)

Figure 1: Pathway for the asymmetric synthesis of the target scaffold via organocatalysis.[1][2]

Protocol 1: Asymmetric Michael Addition

Reagents:

  • 2-Cyclopenten-1-one (1.0 equiv)

  • Nitromethane (5.0 equiv, acts as solvent/reagent)

  • Catalyst: (R,R)-Takemoto’s Catalyst (10 mol%) or Cinchona-derived thiourea.

  • Additive: Benzoic acid (10 mol%) - Critical for turnover in some cases.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the Catalyst (0.1 mmol) and Benzoic Acid (0.1 mmol) in Nitromethane (2.0 mL).

  • Addition: Cool the solution to 0°C. Add 2-Cyclopenten-1-one (1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 24–48 hours. Monitor by TLC (EtOAc/Hexane 1:3) or HPLC.[2][3] The reaction is complete when the enone is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess nitromethane.

  • Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc gradient).

    • Target Intermediate: (R)-3-(Nitromethyl)cyclopentan-1-one.

    • Typical Yield: 85-92%.[4]

    • Typical ee: 90-96% (Determine by Chiral HPLC, e.g., Chiralpak AD-H).

Protocol 2: Nitro Reduction to Amine HCl

Reagents:

  • (R)-3-(Nitromethyl)cyclopentan-1-one

  • Pd/C (10 wt% loading)

  • H2 gas (balloon or 1 atm)

  • Methanol (anhydrous)

  • HCl in Dioxane (4M)

Step-by-Step Procedure:

  • Hydrogenation: Dissolve the nitro intermediate in Methanol. Add Pd/C (10% w/w relative to substrate).

  • Reduction: Purge with H2 and stir vigorously at RT for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (1.1 equiv) dropwise.

  • Isolation: Concentrate in vacuo. Triturate the residue with Et2O/Acetone to precipitate the 3-(Aminomethyl)cyclopentan-1-one Hydrochloride as a white solid.

    • Yield: >95% for this step.[5][6]

Method B: Enzymatic Kinetic Resolution (Industrial Route)

For large-scale applications where organocatalysts are too costly, enzymatic resolution of the alcohol followed by oxidation is preferred. This route is aligned with the synthesis of Bictegravir intermediates.[7]

Workflow:

  • Synthesis of Racemic Alcohol: Hetero-Diels-Alder of cyclopentadiene + nitroso species

    
     reduction 
    
    
    
    (±)-3-aminocyclopentanol.
  • Resolution: Candida antarctica Lipase B (CAL-B) with Vinyl Acetate.

    • Result: (1R,3S)-Acetate (converted to desired product) + (1S,3R)-Alcohol.

  • Oxidation (Optional): Jones Oxidation or Swern Oxidation of the resolved alcohol yields the chiral ketone.

Application Protocol: Reductive Amination (Drug Synthesis)

This protocol demonstrates the utility of 3-(Aminomethyl)cyclopentan-1-one HCl in coupling with a heterocycle, a common step in the synthesis of CCR2 antagonists.

Scenario: Coupling with N-Boc-4-piperidone to form a diamine scaffold.

Reagents:

  • 3-(Aminomethyl)cyclopentan-1-one HCl (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • DIPEA (1.0 equiv, to neutralize HCl salt)

  • DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Free Basing: In a reaction vial, suspend the ketone HCl salt in DCE. Add DIPEA and stir for 10 min.

  • Imine Formation: Add N-Boc-4-piperidone. Stir at RT for 1 hour. (Optional: Add 4Å molecular sieves to promote imine formation).

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Add saturated NaHCO3 solution. Extract with DCM (3x).

  • Analysis: The product is a 1,3-disubstituted cyclopentane.

    • Note: This reaction creates a new stereocenter at C1. The diastereoselectivity (cis/trans) depends on the reducing agent and steric bulk. STAB typically favors cis-1,3 relationships due to intramolecular hydride delivery if a directing group is present, or thermodynamic control.

Quantitative Data Summary

ParameterMethod A (Organocatalysis)Method B (Enzymatic Resolution)
Starting Material 2-Cyclopenten-1-oneCyclopentadiene
Key Reagent Nitromethane / Thiourea Cat.CAL-B Lipase / Vinyl Acetate
Step Count 2 (Michael + Reduction)4-5 (HDA + Red + Res + Ox)
Theoretical Yield 100% (Enantioselective)50% (Kinetic Resolution)
Typical ee% 90 - 96%>99%
Scalability Moderate (Catalyst Cost)High (Enzyme Reuse)
Primary Product Ketone (Direct)Alcohol (Ketone via Ox)

References

  • Organocatalytic Nitro-Michael Addition

    • Title: A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters.[2][8]

    • Source: Organic Letters (2015).
    • URL:[Link]

    • Context: Describes the catalyst systems and conditions for nitromethane addition to cyclic enones.
  • Enzymatic Resolution Route

    • Title: Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.[9]

    • Source: Google P
    • URL
    • Context: Detailed industrial protocol for the Hetero-Diels-Alder and Lipase resolution route.
  • Organocatalysis for Cycloketones

    • Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.[10][11]

    • Source: MDPI (2021).
    • URL:[Link][9][4][5][12][13]

    • Context: Validates the use of DPEN-based thiourea catalysts for cyclopentanone deriv
  • Compound Data & Safety

    • Title: 3-(Aminomethyl)cyclopentan-1-one hydrochloride | C6H12ClNO.[14]

    • Source: PubChem.[14][15]

    • URL:[Link][14]

    • Context: Physical properties and safety d
  • Related Drug Synthesis (Bictegravir)

    • Title: Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions.[16]

    • Source: Angewandte Chemie Int.[5][16] Ed. (2007).[13][16][17]

    • URL:[Link]

    • Context: Background on using Michael additions to build chiral cyclopentane drugs.

Sources

Troubleshooting & Optimization

optimizing reaction yield for 3-(Aminomethyl)cyclopentan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yield for 3-(Aminomethyl)cyclopentan-1-one Hydrochloride

Executive Summary

The synthesis of 3-(Aminomethyl)cyclopentan-1-one hydrochloride presents a classic chemoselectivity paradox. The molecule contains a ketone (prone to reduction) and a primary amine (prone to condensation with the ketone).

Low yields in this synthesis typically stem from three failure points:

  • Polymerization of the starting material (2-cyclopenten-1-one) during the Michael addition.

  • Over-reduction of the ketone to an alcohol during the nitro-to-amine conversion.

  • Self-condensation (imine formation) of the free base product upon isolation.

This guide prioritizes the Ketal-Protection Route (Scheme A) over the Direct Route, as it is the only robust method to guarantee high yields of the ketone target rather than the amino-alcohol byproduct.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical control points where yield is lost and the logic to prevent it.

SynthesisWorkflow Start Start: 2-Cyclopenten-1-one Step1 Step 1: Michael Addition (Nitromethane + DBU) Start->Step1 Check1 Checkpoint: Polymerization? Step1->Check1 Check1->Start Yes (Temp too high) Inter1 Intermediate 1: 3-(Nitromethyl)cyclopentanone Check1->Inter1 No (Yield >80%) Step2 Step 2: Ketal Protection (Ethylene Glycol + pTSA) Inter1->Step2 Inter2 Intermediate 2: Nitro-Ketal Step2->Inter2 Step3 Step 3: Hydrogenation (Raney Ni or Pd/C) Inter2->Step3 Check2 Checkpoint: Ketone Reduced? Step3->Check2 Inter3 Intermediate 3: Amino-Ketal Check2->Inter3 No (Protected) Final Target: 3-(Aminomethyl)cyclopentan-1-one HCl Check2->Final Direct Route (Risk of Alcohol) Step4 Step 4: Hydrolysis & Salt Formation (HCl/IPA) Inter3->Step4 Step4->Final

Caption: Figure 1. Optimized synthetic workflow emphasizing the Ketal Protection strategy to prevent over-reduction.

Module 1: The Michael Addition (Nitromethane Insertion)

Objective: Install the carbon-nitrogen framework without polymerizing the unstable enone. Reaction: 2-Cyclopenten-1-one + Nitromethane


 3-(Nitromethyl)cyclopentanone.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black tar / Polymerization Reaction temperature too high or base too strong.Cool to 0°C before adding base. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of stronger alkoxides. Add the enone slowly to the nitromethane/base mixture, not vice versa.
Low Conversion (<50%) Reversibility of Michael addition (Retro-Michael).Use a large excess of Nitromethane (5–10 equiv.) as both reactant and solvent.[1][2][3] This pushes equilibrium forward via Le Chatelier’s principle.
Bis-addition products Double addition of nitromethane.Rare with cyclopentenone, but if observed, reduce reaction time and lower temperature.

Protocol Note: The use of DBU (0.5–1.0 eq) in neat nitromethane is the industry standard for this transformation. Quench with dilute acetic acid immediately upon completion to prevent base-catalyzed decomposition during workup [1].

Module 2: Protection & Reduction (The "Yield Trap")

Objective: Reduce the nitro group to an amine without touching the ketone. Critical Insight: Direct hydrogenation of 3-(nitromethyl)cyclopentanone often yields 3-(aminomethyl)cyclopentanol (the alcohol) because the ketone is easily reduced under nitro-reduction conditions.

Why "Direct Reduction" Fails

If you attempt to hydrogenate the nitro-ketone directly (e.g., Pd/C, H2), you will likely observe a mixture of amino-ketone and amino-alcohol. Separation is difficult.

The Solution: Ketal Protection
  • Protect: Convert 3-(nitromethyl)cyclopentanone to its ethylene ketal using ethylene glycol/pTSA (Dean-Stark).

  • Reduce: Hydrogenate the Nitro-Ketal using Raney Nickel or Pd/C. The ketal survives these conditions.

  • Deprotect: Acidic hydrolysis removes the ketal and forms the HCl salt in one pot.

Troubleshooting the Reduction Step
SymptomProbable CauseCorrective Action
Incomplete Nitro Reduction Catalyst poisoning or insufficient H2 pressure.Raney Nickel is superior for aliphatic nitro groups. Ensure pressure is >50 psi (3.5 bar). Wash Raney Ni thoroughly with EtOH before use to remove alkali traces.
Product is an Alcohol Protection step failed or skipped.Verify Ketal formation by NMR (disappearance of C=O peak ~215 ppm in 13C). If skipping protection, use Fe/HCl (Bechamp reduction) instead of hydrogenation, as it is chemoselective for nitro groups over ketones [2].
Stalled Reaction Amine product poisoning the catalyst.Amines can bind to Pd or Ni sites. Add trace acetic acid to the hydrogenation mixture to protonate the amine as it forms, keeping the catalyst active.

Module 3: Isolation & Salt Formation

Objective: Isolate the product as a stable solid. Challenge: The free base (3-(aminomethyl)cyclopentan-1-one) is an unstable oil that rapidly undergoes intermolecular Schiff base formation (polymerization).

Protocol for Salt Formation

Do not isolate the free amine.

  • Deprotection: Dissolve the Amino-Ketal in THF or Acetone.

  • Hydrolysis: Add 2M HCl (aq) and stir at RT until ketal cleavage is complete (monitor by TLC/LCMS).

  • Workup: Evaporate water/solvent to leave a crude solid/oil.

  • Crystallization: Triturate the residue with anhydrous Isopropanol (IPA) or Ethyl Acetate .

  • Filtration: The hydrochloride salt is typically hygroscopic. Filter under N2 or Argon.

Troubleshooting Isolation
SymptomProbable CauseCorrective Action
Product is a sticky oil Residual water or excess acid.Azeotrope with toluene to remove water. Recrystallize from IPA/Et2O . If oil persists, scratch the flask with a glass rod to induce nucleation.
Pink/Red Coloration Oxidation of the amine.[4]The HCl salt should be white/off-white. Pink indicates free amine oxidation. Recrystallize immediately in the presence of activated charcoal.
Low Melting Point Incomplete salt formation.Ensure stoichiometric excess of HCl. Use HCl in Dioxane or HCl in Ether for anhydrous precipitation to avoid water entirely.

FAQs: Researcher to Researcher

Q: Can I use NaBH4 to reduce the nitro group? A: No. Sodium Borohydride (NaBH4) will reduce the ketone to an alcohol before it reduces the aliphatic nitro group. It is not suitable for this synthesis.

Q: Why is my yield for the Michael addition dropping upon scale-up? A: The Michael addition is exothermic. On a larger scale, the heat accumulation promotes polymerization of 2-cyclopenten-1-one. You must use active cooling (jacketed reactor) and control the addition rate of the enone to maintain internal temperature <10°C.

Q: My LCMS shows a mass corresponding to the dimer (M+ = 226 approx). What is this? A: This is the imine dimer formed by the condensation of the amine product with the ketone of another molecule. This confirms your free base is unstable. You must keep the pH acidic (pH < 3) during workup to keep the amine protonated (ammonium form), which cannot attack the ketone.

References

  • Ballini, R., et al. (2005). "Michael addition of nitroalkanes to

    
    -unsaturated enones." Chemical Reviews, 105(3), 933-971. 
    
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Section: Reduction of Nitro Compounds to Amines).
  • Patent CN112574046A. (2021). "Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride." (Demonstrates the risk of ketone reduction and the need for protection strategies).

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Standard text for Nitro-Michael additions and subsequent reductions).

Sources

Navigating the Chemistry of 3-(Aminomethyl)cyclopentan-1-one Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Aminomethyl)cyclopentan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and application of this versatile aminoketone. As a bifunctional molecule, 3-(Aminomethyl)cyclopentan-1-one hydrochloride possesses inherent reactivity that can lead to the formation of side products, impacting purity, stability, and experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to mitigate these challenges and ensure the integrity of your research.

Understanding the Core Reactivity: Why Side Products Form

3-(Aminomethyl)cyclopentan-1-one contains both a primary amine and a ketone functional group. This duality is the source of its synthetic utility and its potential for undesired side reactions. The primary amine is nucleophilic, while the ketone's carbonyl carbon is electrophilic. This intramolecular arrangement, and the potential for intermolecular interactions, sets the stage for several side reactions. The hydrochloride salt form is utilized to enhance stability by protonating the primary amine, thereby reducing its nucleophilicity and minimizing self-reactions. However, under certain conditions, the free base can be generated, initiating these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've observed a new, less polar spot on my TLC plate after storing a solution of 3-(Aminomethyl)cyclopentan-1-one. What could it be?

Answer: This is a common observation and is often indicative of self-condensation, a type of aldol condensation. In this reaction, two molecules of the aminoketone react to form a dimer. The reaction is typically base-catalyzed, which can occur if the hydrochloride salt is neutralized.

Troubleshooting:

  • pH Control: Ensure your solutions are maintained at an acidic pH (ideally pH 3-5) to keep the amine protonated and thus, less reactive. If your experimental conditions require a neutral or basic pH, use the free base form of the compound immediately after preparation and at low temperatures to minimize dimerization.

  • Solvent Choice: Use aprotic solvents where possible if the free base is required. Protic solvents can facilitate proton transfer and promote the reaction.

  • Concentration: Work with dilute solutions when possible, as this will reduce the rate of the bimolecular condensation reaction.

Chemical Pathway: Aldol Condensation Dimerization

Two molecules of 3-(aminomethyl)cyclopentan-1-one can undergo an aldol condensation to form a β-hydroxy ketone dimer, which can then dehydrate to form a more stable α,β-unsaturated ketone dimer.

Aldol_Condensation cluster_0 Self-Aldol Condensation Molecule_1 3-(Aminomethyl)cyclopentan-1-one Dimer Aldol Adduct (Dimer) Molecule_1->Dimer Base catalyst Molecule_2 3-(Aminomethyl)cyclopentan-1-one Molecule_2->Dimer Dehydrated_Dimer Dehydrated Dimer Dimer->Dehydrated_Dimer - H2O Intramolecular_Cyclization cluster_1 Intramolecular Cyclization Starting_Material 3-(Aminomethyl)cyclopentan-1-one Bicyclic_Intermediate Bicyclic Aminal Starting_Material->Bicyclic_Intermediate Intramolecular attack Final_Product 3-Azabicyclo[3.2.1]octan-6-one derivative Bicyclic_Intermediate->Final_Product - H2O

Caption: Intramolecular cyclization to form a bicyclic product.

FAQ 3: I've noticed a gradual discoloration of my solid sample over time, and I'm concerned about oxidative degradation. What are the potential products?

Answer: Oxidative degradation can occur, especially in the presence of air and light. The amine functionality is susceptible to oxidation, which can lead to a variety of products, including imines, nitrones, and eventually, cleavage of the C-N bond. The cyclopentanone ring itself can also undergo oxidation, potentially leading to ring-opened products.

Troubleshooting:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Store in an amber vial or in the dark to prevent photo-oxidation.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered if compatible with your downstream application.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Impurities

This protocol is designed to intentionally degrade the 3-(Aminomethyl)cyclopentan-1-one hydrochloride to generate potential impurities for analytical method development.

Materials:

  • 3-(Aminomethyl)cyclopentan-1-one hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(Aminomethyl)cyclopentan-1-one hydrochloride in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 48 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 48 hours.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in water to 1 mg/mL for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all samples, including an undegraded control, by HPLC and LC-MS to identify and quantify the degradation products.

Data Presentation: Expected Degradation Products

Stress ConditionPotential Side Product(s)Likely Mechanism
Acidic Minimal degradation expected due to salt form stability.Hydrolysis
Basic Aldol condensation dimer, Bicyclic cyclization productSelf-condensation, Intramolecular cyclization
Oxidative Imines, Ring-opened productsOxidation
Thermal Dimer, Bicyclic productCondensation, Cyclization
Photolytic Various radical-initiated productsPhotodegradation
Protocol 2: HPLC Method for Purity Analysis

This method can be used as a starting point for the routine purity analysis of 3-(Aminomethyl)cyclopentan-1-one hydrochloride.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Workflow for Purity Analysis

HPLC_Workflow Sample_Prep Prepare Sample (1 mg/mL in Mobile Phase A) HPLC_Analysis Inject on HPLC System Sample_Prep->HPLC_Analysis Data_Acquisition Acquire Chromatogram HPLC_Analysis->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Impurity_ID Identify Impurities (LC-MS) Data_Acquisition->Impurity_ID Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC purity analysis.

Concluding Remarks

The successful use of 3-(Aminomethyl)cyclopentan-1-one hydrochloride hinges on an understanding of its inherent chemical reactivity. By implementing the proactive strategies for handling and storage outlined in this guide, researchers can significantly minimize the formation of side products. The provided troubleshooting FAQs and detailed analytical protocols serve as a robust resource for identifying and addressing purity concerns, ultimately ensuring the reliability and reproducibility of your experimental results.

References

  • General Reactivity of Aminoketones: For a general overview of aminoketone reactivity, refer to comprehensive organic chemistry textbooks. A relevant online resource is the Wikipedia page on Aminoaldehydes and aminoketones.

    • Title: Aminoaldehydes and aminoketones
    • Source: Wikipedia
    • URL: [Link]

  • Aldol Condensation: The mechanism and conditions for aldol condensations are well-documented in organic chemistry liter

    • Title: Aldol condens
    • Source: Wikipedia
    • URL: [Link]

  • Forced Degradation Studies: The principles and regulatory context for forced degradation studies are outlined by the International Council for Harmonis

    • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products
    • Source: International Council for Harmonis
    • URL: [Link]

  • Analytical Techniques for Impurity Profiling: Numerous resources detail the application of HPLC and LC-MS for impurity analysis.

    • Title: Impurity Profiling With Use of Hyphen
    • Source: Asian Journal of Research in Chemistry
    • URL: [Link]

Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochlorides in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a persistent and often underestimated challenge in synthetic chemistry: the hygroscopic nature of amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to moisture absorption when working with these critical reagents. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the knowledge to anticipate, mitigate, and resolve the experimental hurdles posed by hygroscopic amine salts.

The Challenge: Why Amine Hydrochlorides and Water Don't Mix (in Most Reactions)

Amine hydrochlorides are widely used in organic synthesis. Converting a volatile, and often corrosive, liquid amine into a solid salt enhances its stability, simplifies handling, and improves shelf-life.[1][2] However, this solid form frequently comes with a significant drawback: hygroscopicity, the tendency to absorb moisture from the atmosphere.[3] This seemingly simple physical property can have profound and detrimental effects on a chemical reaction.

The absorbed water can act as an unwanted nucleophile, hydrolyze sensitive reagents, or alter the reaction's pH, leading to side product formation and reduced yields.[3] Furthermore, the presence of water can make accurate weighing of the amine hydrochloride nearly impossible, leading to stoichiometric imbalances and irreproducible results.[3] In industrial settings, the hygroscopic nature of amine hydrochloride salts can lead to the formation of corrosive pastes, causing significant operational issues.[4]

This guide will provide you with the necessary tools to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with hygroscopic amine hydrochlorides.

Q1: My amine hydrochloride has turned into a sticky solid or liquid. What happened, and can I still use it?

A1: This phenomenon is known as deliquescence, where the solid absorbs so much atmospheric moisture that it dissolves in the absorbed water.[3] The resulting substance is no longer the pure, anhydrous reagent required for most organic reactions. Using it directly will introduce an unknown and likely significant amount of water into your reaction, which can have detrimental effects. It is strongly recommended not to use a deliquesced amine hydrochloride without purification and drying.

Q2: How can I accurately weigh a hygroscopic amine hydrochloride?

A2: Accurate weighing is critical for stoichiometric control. Due to their tendency to rapidly absorb moisture, weighing hygroscopic solids in the open air can be challenging.[3] Here are some best practices:

  • Work Quickly and Efficiently: Have all your vials and spatulas ready before opening the reagent bottle to minimize its exposure to the atmosphere.[3]

  • Use a "Weighing by Difference" Technique: Instead of weighing the compound directly on the balance pan, weigh the sealed container. Remove the desired amount of reagent into your reaction vessel, then re-weigh the sealed container. The difference in weight will give you a more accurate measurement of the transferred solid.[3]

  • Utilize a Glove Box or Dry Box: For highly sensitive reactions, weighing the amine hydrochloride inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the most reliable method to prevent moisture uptake.[5]

Q3: What is the best way to store hygroscopic amine hydrochlorides?

A3: Proper storage is the first line of defense against moisture absorption. Amine hydrochlorides should be stored in tightly sealed containers to minimize contact with the ambient atmosphere.[3][6] For enhanced protection, place the sealed container inside a desiccator containing a suitable drying agent like silica gel or molecular sieves.[3] Always consult the Safety Data Sheet (SDS) for specific storage recommendations from the manufacturer.

Q4: Can I use a standard drying oven to remove water from my amine hydrochloride?

A4: While heating can remove water, it must be done with caution.[6] Some amine hydrochlorides can decompose at elevated temperatures. It is crucial to know the thermal stability of your specific compound before attempting to dry it in an oven. A safer and more effective method for removing water is drying under vacuum at a gentle temperature. For some salts, recrystallization from an appropriate anhydrous solvent can also be an effective purification and drying method.[7]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for managing the hygroscopic nature of amine hydrochlorides in your reactions.

Guide 1: Pre-Reaction Drying of Amine Hydrochlorides

When the presence of water is detrimental to your reaction, pre-drying the amine hydrochloride is essential.

Method 1: Drying Under High Vacuum

This is a straightforward method for removing adsorbed water.

Protocol:

  • Place the amine hydrochloride in a round-bottom flask or a suitable vacuum-rated vessel.

  • Connect the flask to a high-vacuum line (<1 mmHg).

  • Gently heat the flask with a heating mantle or oil bath. The temperature should be well below the decomposition point of the salt. A temperature of 40-60 °C is often sufficient.

  • Continue drying for several hours, or until the weight of the flask remains constant.

  • Once dry, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

Method 2: Azeotropic Removal of Water

This technique is particularly useful for removing water from a reaction mixture in situ.[8] An entrainer, a solvent that forms a low-boiling azeotrope with water, is added to the reaction.[8]

Protocol:

  • Set up a reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the amine hydrochloride and a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene).[9]

  • Heat the mixture to reflux. The water-entrainer azeotrope will distill over and collect in the Dean-Stark trap.

  • As the azeotrope condenses, the water will separate from the less dense organic solvent and collect at the bottom of the trap.

  • Continue the azeotropic distillation until no more water collects in the trap.

  • Cool the reaction mixture to the desired temperature before proceeding with the addition of other reagents.

Guide 2: In Situ Amine Free-Basing and Reaction

In many cases, the free amine is the reactive species, not the hydrochloride salt.[1] By adding a base to the reaction mixture, the free amine can be generated in situ, which can sometimes be done in the presence of small amounts of water from the hygroscopic salt.

Protocol for Amide Coupling:

  • To a stirred solution of the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add the amine hydrochloride.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine.[1][10] Typically, one equivalent of base is used for the hydrochloride, and an additional equivalent may be needed depending on the coupling reagent used.

  • Add the coupling reagent (e.g., DCC, EDC, HATU).[11]

  • Stir the reaction at the appropriate temperature until completion.

  • Perform an aqueous workup to remove the base hydrochlorides and other water-soluble byproducts.

Guide 3: Quantitative Determination of Water Content

For highly sensitive reactions where the exact amount of water must be known, Karl Fischer titration is the gold standard for water content determination.[12]

Karl Fischer Titration Overview: This technique involves the reaction of water with an iodine-sulfur dioxide reagent. The endpoint is detected potentiometrically. Both volumetric and coulometric methods are available, with the latter being more suitable for very low water content.[13] For amines, which are basic, the pH of the Karl Fischer reagent may need to be buffered with a weak acid like benzoic or salicylic acid to prevent side reactions.[14]

Simplified Protocol:

  • The Karl Fischer titrator is first conditioned to a dry state.

  • A precise amount of the amine hydrochloride sample is introduced into the titration cell.

  • The titration is initiated, and the instrument automatically adds the Karl Fischer reagent until all the water has reacted.

  • The instrument calculates the water content based on the amount of reagent consumed.

Data Presentation: Comparison of Drying Methods
Drying MethodTypical TimeEquipment RequiredSuitabilityPotential Issues
High Vacuum Drying 2-12 hoursHigh-vacuum pump, heating mantleGeneral purpose, good for removing surface moistureMay not remove all water of hydration, risk of thermal decomposition.
Azeotropic Distillation 1-4 hoursDean-Stark apparatus, reflux condenserIn situ drying, effective for removing significant amounts of waterRequires a solvent that forms an azeotrope with water, potential for side reactions at elevated temperatures.
Recrystallization VariableStandard glasswarePurification and drying in one stepRequires finding a suitable anhydrous solvent system, potential for product loss.

Visualizing the Workflow

Workflow for Handling a Hygroscopic Amine Hydrochloride

G cluster_prep Preparation and Weighing cluster_reaction Reaction Setup cluster_analysis Analysis and Troubleshooting storage Store in Desiccator weighing Weigh Quickly or in Glove Box storage->weighing Minimize Exposure drying Pre-dry Reagent? (Vacuum or Azeotrope) weighing->drying If Anhydrous is Critical insitu In Situ Free-Basing? weighing->insitu If Tolerates Water karl_fischer Karl Fischer Titration (Quantify Water) weighing->karl_fischer If needed reaction Run Reaction drying->reaction insitu->reaction nmr NMR Analysis (Check for Impurities) reaction->nmr troubleshoot Troubleshoot Yield/Purity reaction->troubleshoot nmr->troubleshoot

Caption: A logical workflow for handling hygroscopic amine hydrochlorides.

The Equilibrium of Amine Hydrochloride in the Presence of Water

G AmineHCl R-NH3+ Cl- (Solid) FreeAmine R-NH2 (Free Amine) AmineHCl->FreeAmine Dissociation AmineHCl->FreeAmine Water H2O (from air) Hydronium H3O+ FreeAmine->AmineHCl Protonation FreeAmine->AmineHCl Chloride Cl-

Caption: Equilibrium of an amine hydrochloride in the presence of water.

References

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024). CORECHEM Inc. [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Validation of 3-(Aminomethyl)cyclopentan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] 3-(Aminomethyl)cyclopentan-1-one hydrochloride and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of various therapeutic agents. Their molecular architecture, featuring a chiral center, a reactive ketone, and a primary amine salt, necessitates a multi-faceted analytical approach to unequivocally confirm their structure.

This guide provides an in-depth comparison of the most effective analytical techniques for the structural validation of these derivatives. It is designed to empower researchers to make informed decisions about experimental design, ensuring data integrity and accelerating the drug development pipeline. The principles and protocols discussed herein are grounded in established analytical practices and underscore the importance of a self-validating system for robust structural elucidation.[1][4]

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

No single analytical technique can provide a complete structural picture of a complex molecule like a 3-(aminomethyl)cyclopentan-1-one hydrochloride derivative. Each method offers unique insights, and their combined application creates a comprehensive and validated structural dossier.[1][2] The primary challenges in validating these structures include:

  • Confirming Connectivity: Ensuring the correct arrangement of atoms and functional groups.

  • Establishing Stereochemistry: Determining the absolute configuration at the chiral center is critical, as different enantiomers can have vastly different pharmacological activities.[5]

  • Verifying the Hydrochloride Salt Form: Confirming the presence and stoichiometry of the hydrochloride salt.

  • Identifying Impurities: Detecting and characterizing any process-related impurities or degradation products is a key regulatory expectation.[6]

The following sections will compare and contrast the key analytical techniques, providing both theoretical grounding and practical, field-proven protocols.

Comparative Analysis of Key Validation Techniques

A combination of spectroscopic and spectrometric methods is typically employed for a full proof of structure, a requirement for regulatory filings.[1]

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on molecular structure, connectivity, and dynamic processes.[1]Non-destructive; provides unambiguous structural information.[1]Can be less sensitive than MS; requires larger sample amounts.
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns reveal substructural information.[2][6]High sensitivity; crucial for impurity identification.[6]Does not provide direct information on stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.[7][8][9]Rapid and non-destructive.[2][5]Provides limited information on the overall molecular skeleton.
X-Ray Crystallography Unambiguous determination of the three-dimensional atomic arrangement and absolute configuration.[1][10][11]The "gold standard" for absolute structure determination.[12][13]Requires a suitable single crystal, which can be challenging to obtain.

In-Depth Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of organic molecules.[1] For 3-(aminomethyl)cyclopentan-1-one hydrochloride derivatives, a suite of NMR experiments is recommended.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and show longer-range correlations between protons and carbons (HMBC), allowing for the complete assembly of the molecular skeleton.

Caption: Workflow for structural elucidation using NMR spectroscopy.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-(aminomethyl)cyclopentan-1-one hydrochloride derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the amine protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference signal (e.g., TMS or the residual solvent peak).

  • Interpretation:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For example, protons adjacent to the carbonyl group will be deshielded and appear at a higher chemical shift (downfield).[14][15][16]

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Splitting (Multiplicity): The splitting pattern of a signal reveals the number of adjacent protons.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
-CH₂-NH₃⁺~3.0 - 3.5Multiplet2H
Cyclopentanone Protons~1.5 - 2.8Multiplets7H
-NH₃⁺~8.0 - 9.0 (in DMSO-d₆)Broad Singlet3H

Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent.

Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound with high accuracy.[6][17] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying impurities.[6]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion to generate a characteristic fragmentation pattern, which can be used to confirm the structure and identify specific substructures.[2]

  • Sample Preparation: Prepare a dilute solution of the derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the main compound from any impurities.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compounds.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Interpretation:

    • The molecular ion peak ([M+H]⁺ for the free base) will confirm the molecular weight.

    • The high-resolution mass data will be used to calculate the elemental formula.

    • The fragmentation pattern can be analyzed to confirm the presence of the cyclopentanone ring and the aminomethyl side chain. For instance, a characteristic loss of the aminomethyl group or fragmentation of the cyclopentanone ring may be observed.

Parameter Expected Value
Molecular Formula C₆H₁₁NO[18]
Exact Mass 113.0841 g/mol
Observed [M+H]⁺ (HRMS) 114.0919 m/z
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Interpretation: The presence of characteristic absorption bands confirms the presence of specific functional groups.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺)N-H stretch3200-2800 (broad)
Ketone (C=O)C=O stretch~1740
Alkane (C-H)C-H stretch2960-2850
Ammonium (-NH₃⁺)N-H bend~1600-1500

The broad N-H stretch of the ammonium salt is a key diagnostic feature. The position of the C=O stretch confirms the presence of a five-membered ring ketone.[19]

X-Ray Crystallography: The Definitive 3D Structure

For chiral molecules, X-ray crystallography provides the most definitive evidence of absolute configuration.[10][11][12][13] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Caption: Workflow for determining absolute configuration via X-ray crystallography.

  • Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. This can be a trial-and-error process involving screening various solvents and crystallization conditions.

  • Data Analysis: The analysis of the diffraction data provides the 3D structure and the Flack parameter, which indicates the confidence in the absolute configuration assignment.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural validation of 3-(aminomethyl)cyclopentan-1-one hydrochloride derivatives is a critical step in their development as pharmaceutical intermediates. A robust and self-validating approach relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the foundational structural framework, mass spectrometry confirms the molecular weight and elemental composition, FTIR spectroscopy identifies key functional groups, and X-ray crystallography offers the definitive determination of the 3D structure and absolute stereochemistry. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can ensure the structural integrity of their compounds, a prerequisite for advancing them through the drug development process. Adherence to established validation guidelines and a thorough understanding of the strengths and limitations of each analytical method are paramount for success.[3][4][20][21]

References

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Publish Comparison Guide: Kinetic Profiling of 3-(Aminomethyl)cyclopentan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold Paradox

3-(Aminomethyl)cyclopentan-1-one hydrochloride (CAS: 116292-34-7 / 91469-55-5 analog series) represents a high-value "sp³-rich" scaffold in modern drug discovery. Unlike flat aromatic linkers, this compound offers defined stereochemical vectors and improved solubility profiles.

However, its utility is governed by a critical kinetic paradox:

  • High Intermolecular Reactivity: The cyclopentanone ring is significantly more electrophilic than its 6-membered analogs, facilitating rapid derivatization.

  • High Intramolecular Instability: The free base is kinetically primed for rapid self-cyclization (5-exo-trig) to form bicyclic imines.

This guide provides a comparative kinetic analysis against standard alternatives (cyclohexanone analogs and acyclic amino-ketones), supported by experimental protocols to control these competing pathways.

Comparative Kinetic Analysis

Nucleophilic Addition Kinetics (Intermolecular)

The defining feature of 3-(aminomethyl)cyclopentan-1-one is the enhanced electrophilicity of its carbonyl carbon compared to cyclohexanone derivatives. This is explained by Brown’s I-Strain (Internal Strain) theory .

  • Cyclopentanone (The Product): The sp² carbonyl carbon has a bond angle of 120°, which creates eclipsing strain in the nearly planar 5-membered ring (ideal angle ~108°). Upon nucleophilic attack, the carbon rehybridizes to sp³ (109°), relieving this strain.

  • Cyclohexanone (Alternative A): The sp² carbon is relatively strain-free in the chair conformation. Rehybridization to sp³ introduces torsional strain (eclipsing interactions).

Table 1: Comparative Carbonyl Electrophilicity (Relative Rates) Data normalized to Cyclohexanone (k_rel = 1.0) for NaBH₄ reduction at 0°C.

Compound ClassStructure

(Addition)

(Activation Enthalpy)
Kinetic Insight
Cyclopentanone Analog 3-(Aminomethyl)cyclopentan-1-one ~23.0 Low Strain relief drives rapid addition.
Cyclohexanone Analog3-(Aminomethyl)cyclohexanone1.0HighTorsional strain penalty in transition state.
Acyclic Analog4-Amino-2-butanone~12.0MediumSterically unencumbered, but lacks ring strain acceleration.

Strategic Implication: Reactions with the Cyclopentanone derivative can often be run at lower temperatures (-20°C to 0°C) compared to Cyclohexanone analogs (RT to 40°C), preserving sensitive functional groups.

Intramolecular Cyclization (Stability Profile)

When neutralized to its free base, the pendant primary amine (-CH₂NH₂) can attack the ketone.

  • Mechanism: 5-exo-trig cyclization.

  • Thermodynamics: Formation of a 5,5-fused bicyclic hemiaminal/imine.

  • Kinetics: The rigid cyclopentane backbone reduces the entropic penalty (

    
    ) of cyclization compared to flexible acyclic chains.
    

Figure 1: Competing Kinetic Pathways

ReactionPathways Salt HCl Salt (Stable Storage Form) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (k_neu) Product Target Amine/Heterocycle (Desired Product) FreeBase->Product Intermolecular Reaction (k_inter) + External Nucleophile Cyclized Bicyclic Imine (Dead-End Byproduct) FreeBase->Cyclized Intramolecular Cyclization (k_intra) FAST (t1/2 < 10 min)

Caption: The "Kinetic Race": Upon neutralization, the free base must be trapped immediately by the external reagent (


) to outcompete rapid self-cyclization (

).

Experimental Protocols

To leverage the high reactivity while mitigating instability, the following protocols are recommended.

Protocol A: Determination of for Oxime Formation

Use this protocol to benchmark the electrophilicity of the ketone against alternatives.

Objective: Measure the pseudo-first-order rate constant (


) of reaction with hydroxylamine hydrochloride.
  • Preparation:

    • Stock A: 50 mM 3-(Aminomethyl)cyclopentan-1-one HCl in Phosphate Buffer (pH 4.5). Note: Low pH prevents free amine bite.

    • Stock B: 500 mM Hydroxylamine HCl in Phosphate Buffer (pH 4.5).

  • Execution:

    • Mix 100 µL Stock A + 100 µL Stock B in a quartz cuvette.

    • Monitor UV absorbance at 230 nm (C=N bond formation).

    • Acquire data points every 2 seconds for 10 minutes at 25°C.

  • Analysis:

    • Plot

      
       vs. time.
      
    • The slope =

      
      .
      
    • Self-Validation: The plot must be linear (

      
      ). If curvature exists, check for pH drift.
      
Protocol B: "In Situ" Neutralization for Reductive Amination

Use this workflow to bypass the unstable free base isolation.

  • Solvent System: Methanol/DCM (1:1).

  • Reagents:

    • 1.0 eq 3-(Aminomethyl)cyclopentan-1-one HCl.

    • 1.1 eq External Amine (e.g., Benzylamine).

    • 1.5 eq Sodium Acetate (NaOAc) or TEA.

    • 1.2 eq Sodium Triacetoxyborohydride (STAB).

  • Procedure:

    • Step 1: Dissolve the External Amine and Base (NaOAc) in solvent first.

    • Step 2: Add the Ketone HCl salt solid directly to this mixture.

    • Rationale: As the HCl salt dissolves and neutralizes, the highly reactive ketone is immediately exposed to the excess external amine, favoring intermolecular imine formation over intramolecular cyclization.

    • Step 3: Add STAB after 15 minutes.

Supporting Data & References

Comparative Reactivity Data

Based on established physical organic chemistry principles regarding ring strain:

ParameterCyclopentanone Deriv.[1][2][3][4][5][6][7]Cyclohexanone Deriv.[1][3][5][8][9]Reference Basis
I-Strain (sp² center) High (Eclipsing)Low (Staggered)Brown et al. [1]
Rehybridization (sp²->sp³) Favorable (Relief)Unfavorable (Strain)BenchChem [2]
Enolization Rate (

)
FastSlowRSC Adv. [3]
References[2][3][6][7][9]
  • Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. I. The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride. Tetrahedron.

  • BenchChem Guide. (2025). A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives.

  • Zhang, Q., et al. (2025).[7] Experimental and kinetic study on the laminar flame propagation of cyclopentanone... comparison with cyclopentane. Progress in Reaction Kinetics and Mechanism.[7]

  • PubChem. (2025).[2] 3-(Aminomethyl)cyclopentan-1-one hydrochloride Compound Summary.

  • Miao, et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.

Sources

Safety Operating Guide

3-(Aminomethyl)cyclopentan-1-one hydrochloride proper disposal procedures

[5][6]

Part 5: Regulatory & Compliance Context (RCRA)

While this specific CAS is not listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and the "Cradle-to-Grave" liability principle.

  • Waste Classification:

    • If mixed with flammable solvents (Flash point < 60°C), it carries code D001 (Ignitable).[4]

    • As a standalone solid, it is classified as Non-Regulated Chemical Waste by federal standards but Hazardous Chemical Waste by laboratory safety standards.

  • Labeling Requirements:

    • Labels must read: "Hazardous Waste".

    • Must list constituents: "3-(Aminomethyl)cyclopentan-1-one HCl, [Solvent Name]".

    • Must indicate hazard: "Irritant, Toxic".[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155970484, 3-(Aminomethyl)cyclopentan-1-one hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[6] Retrieved from [Link]

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